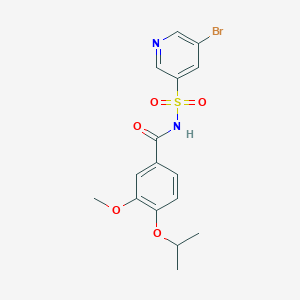![molecular formula C12H15FN4O2S B7572756 1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FMT" and has been extensively studied for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of FMT is not fully understood. However, it has been proposed that FMT exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. FMT has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FMT has been shown to inhibit the replication of HBV and HCMV by inhibiting viral DNA synthesis.
Biochemical and Physiological Effects
FMT has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells and cancer cells. FMT has also been found to induce apoptosis in cancer cells. Furthermore, FMT has been shown to inhibit the replication of HBV and HCMV.
Avantages Et Limitations Des Expériences En Laboratoire
FMT has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. FMT has also been found to exhibit potent antifungal, antitumor, and antiviral activities. However, FMT also has some limitations for lab experiments. It is a highly toxic compound and must be handled with care. Furthermore, the exact mechanism of action of FMT is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of FMT. One potential direction is to further investigate the mechanism of action of FMT. This could lead to the development of more potent and specific FMT analogs for therapeutic applications. Another direction is to explore the potential applications of FMT in combination with other antifungal, antitumor, and antiviral agents. This could lead to the development of more effective treatment options for various diseases. Additionally, the potential toxicity of FMT should be further investigated to determine its safety for human use.
Méthodes De Synthèse
The synthesis of FMT involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-fluoroaniline with ethyl 4-methyl-1H-1,2,4-triazole-3-carboxylate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to produce N-(2-fluorophenyl)-1-(4-methyl-1,2,4-triazol-3-yl)ethanamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to produce the final product, 1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide.
Applications De Recherche Scientifique
FMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antitumor, and antiviral activities. FMT has been shown to be effective against various fungal species such as Candida albicans and Aspergillus fumigatus. It has also been found to exhibit antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2. Furthermore, FMT has been shown to possess antiviral activity against hepatitis B virus (HBV) and human cytomegalovirus (HCMV).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2S/c1-9(12-15-14-8-17(12)2)16-20(18,19)7-10-5-3-4-6-11(10)13/h3-6,8-9,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRYLIDMHQIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)NS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)
![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)

![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)


![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
